![molecular formula C23H39N2O4PS B160046 N-Hexadecyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide CAS No. 130365-34-3](/img/structure/B160046.png)
N-Hexadecyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexadecyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a phosphorin compound that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.
Wirkmechanismus
The mechanism of action of N-Hexadecyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting various enzymes and proteins involved in cellular processes. This compound has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, this compound has been shown to exhibit neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-Hexadecyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide has several advantages for lab experiments. It exhibits potent antimicrobial, antitumor, and antiviral activities, making it an ideal compound for studying the mechanisms of action of various diseases. However, the synthesis of this compound is complex and requires expertise in synthetic chemistry. Additionally, the compound has limited solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-Hexadecyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide. One potential direction is to further investigate its neuroprotective effects and potential use in the treatment of neurodegenerative disorders. Another potential direction is to study the compound's potential use in the treatment of viral infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of N-Hexadecyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide involves the reaction of Hexadecylamine, 2,3-dihydroxybenzoic acid, and phosphorus oxychloride. This method has been optimized through various modifications to improve the yield and purity of the compound. The synthesis of this compound is complex and requires expertise in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
N-Hexadecyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antitumor, and antiviral activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
130365-34-3 |
---|---|
Molekularformel |
C23H39N2O4PS |
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
N-hexadecyl-6-nitro-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinin-2-amine |
InChI |
InChI=1S/C23H39N2O4PS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-30(31)28-20-21-19-22(25(26)27)16-17-23(21)29-30/h16-17,19H,2-15,18,20H2,1H3,(H,24,31) |
InChI-Schlüssel |
LBDUPNUHUSLPMT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCNP1(=S)OCC2=C(O1)C=CC(=C2)[N+](=O)[O-] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNP1(=S)OCC2=C(O1)C=CC(=C2)[N+](=O)[O-] |
Synonyme |
N-Hexadecyl-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.